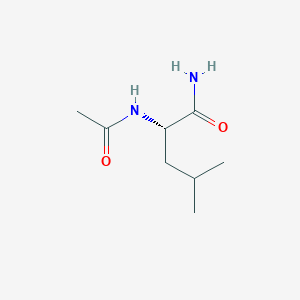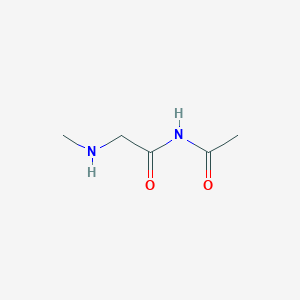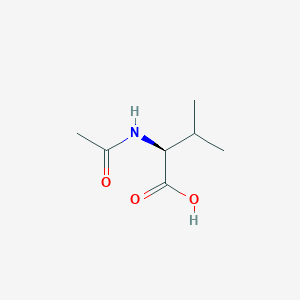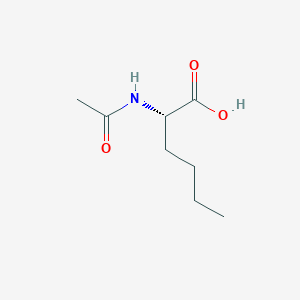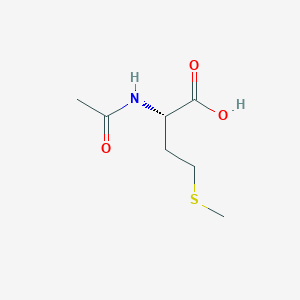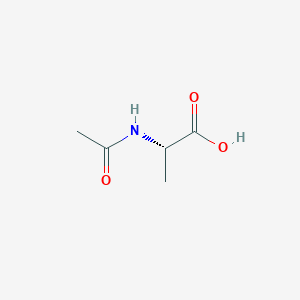
2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid
Overview
Description
N-Acetyl-5-methyl-dl-tryptophan
Mechanism of Action
Target of Action
N-Acetyl-5-Methyl-DL-Tryptophan, also known as Ac-5-Me-DL-Trp-OH or 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid, primarily targets the Arylalkylamine N-acetyltransferase (AANAT) enzyme . This enzyme plays a crucial role in the synthesis of melatonin, a hormone that regulates sleep and wakefulness .
Mode of Action
The compound interacts with its target, the AANAT enzyme, by serving as a substrate for the enzyme . The interaction results in the synthesis of melatonin, a process that involves the acetylation of serotonin . This process is considered the rate-limiting step in the production of melatonin .
Biochemical Pathways
The compound is involved in the 5-hydroxyindole pathway . This pathway is responsible for the production of serotonin and melatonin . The compound, being a derivative of tryptophan, can be utilized as a substrate in this pathway to produce melatonin . Additionally, it has been found to inhibit the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its molecular weight (26029 g/mol) and its physical form as a white to yellow solid
Result of Action
The primary result of the compound’s action is the production of melatonin . Melatonin is an important hormone that regulates sleep and wakefulness . It also has potent antioxidant properties, making it a highly effective free radical scavenger .
Action Environment
The action of N-Acetyl-5-Methyl-DL-Tryptophan can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Moreover, its action can be influenced by the presence of other compounds in the environment. For example, it has been found to act as a corepressor of the E. coli trp repressor , suggesting that its action can be modulated by the presence of other biochemicals.
Biochemical Analysis
Biochemical Properties
It is known that tryptophan and its derivatives play crucial roles in maintaining neurological function, immunity, and homeostasis in the body .
Cellular Effects
It is known that tryptophan and its metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage .
Molecular Mechanism
It is known that tryptophan and its metabolites can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that tryptophan and its metabolites can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that tryptophan and its metabolites can have varying effects at different dosages .
Metabolic Pathways
N-ACETYL-5-METHYL-DL-TRYPTOPHAN is likely involved in the kynurenine and 5-hydroxyindole pathways of tryptophan metabolism . These pathways produce a variety of bioactive compounds that are involved in inflammation, immune responses, and excitatory neurotransmission .
Transport and Distribution
It is known that tryptophan and its metabolites can interact with various transporters and binding proteins .
Subcellular Localization
It is known that tryptophan and its metabolites can be directed to specific compartments or organelles within cells .
Properties
IUPAC Name |
2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-3-4-12-11(5-8)10(7-15-12)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCLKZDZUKYDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391379 | |
| Record name | AG-G-82682 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71953-90-7 | |
| Record name | N-Acetyl-5-methyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71953-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-G-82682 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




